Home > Products > Screening Compounds P84974 > N-(4-(3-methoxypyrrolidin-1-yl)phenyl)nicotinamide
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)nicotinamide - 1797640-90-4

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)nicotinamide

Catalog Number: EVT-3125601
CAS Number: 1797640-90-4
Molecular Formula: C17H19N3O2
Molecular Weight: 297.358
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501)

Compound Description: FN-1501 is a potent inhibitor of FLT3 and CDK kinases. It exhibits antiproliferative activity against MV4-11 cells (acute myeloid leukemia) and shows promising efficacy in vivo, inducing tumor regression in a mouse xenograft model. []

Relevance: While structurally distinct from N-(4-(3-methoxypyrrolidin-1-yl)phenyl)nicotinamide, FN-1501 shares a common pharmacophoric element: an aromatic ring (phenyl in FN-1501) substituted with a nitrogen-containing heterocycle linked by a methylene spacer. This structural motif may contribute to binding interactions with specific targets. Further investigation is needed to determine if N-(4-(3-methoxypyrrolidin-1-yl)phenyl)nicotinamide interacts with FLT3 or CDK kinases.

N,1,4,4-Tetramethyl-8-{[4-(4-methylpiperazin-1-yl)phenyl]amino}-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxamide (PHA-848125)

Compound Description: PHA-848125 is a potent and orally available cyclin-dependent kinase (CDK) inhibitor. It shows antiproliferative activity against A2780 human ovarian carcinoma cells and demonstrates efficacy in a preclinical xenograft model. []

Relevance: Similar to FN-1501, PHA-848125 also shares the aromatic ring-methylene spacer-nitrogen-containing heterocycle motif with N-(4-(3-methoxypyrrolidin-1-yl)phenyl)nicotinamide. This highlights the potential importance of this structural feature in designing compounds with biological activity. The presence of a piperazine ring in both PHA-848125 and N-(4-(3-methoxypyrrolidin-1-yl)phenyl)nicotinamide, albeit with different substitution patterns, warrants further investigation into the specific role of this moiety in target binding and biological activity.

5-(4-(2-[18F]Fluoroethoxy)phenyl)-1-(2,4-dichlorophenyl)-4-cyano-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide ([18F]JHU88868)

Compound Description: [18F]JHU88868 is a radioligand developed for Positron Emission Tomography (PET) imaging of cannabinoid type 1 receptors (CB1). It exhibits high CB1 binding affinity and moderate lipophilicity. []

Relevance: [18F]JHU88868 shares the core structure of a substituted pyrazole-3-carboxamide with N-(4-(3-methoxypyrrolidin-1-yl)phenyl)nicotinamide. This structural similarity suggests potential overlap in their binding interactions with biological targets, although their specific targets may differ.

1-(2,4-Dichlorophenyl)-4-ethyl-5-(5-(2-(4-(trifluoromethyl)phenyl)ethynyl)thiophen-2-yl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide

Compound Description: This compound is identified as a potential peripheral cannabinoid-1 receptor (CB1R) inverse agonist. It exhibits potential for therapeutic applications in treating obesity and metabolic disorders by targeting peripheral CB1R without significant central nervous system penetration. []

Relevance: This compound, like [18F]JHU88868, shares the core pyrazole-3-carboxamide structure with N-(4-(3-methoxypyrrolidin-1-yl)phenyl)nicotinamide. Additionally, both this compound and the target compound have a piperidine ring, although with different substitutions. This structural similarity further emphasizes the significance of this scaffold in targeting the cannabinoid receptor family and highlights potential applications of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)nicotinamide in similar therapeutic areas.

N-(5-tert-Butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220)

Compound Description: AC220 is a potent, selective, and orally bioavailable inhibitor of FMS-like tyrosine kinase-3 (FLT3). It exhibits promising efficacy and tolerability in tumor xenograft models and is currently in phase II clinical trials for AML. []

Relevance: Although structurally different from N-(4-(3-methoxypyrrolidin-1-yl)phenyl)nicotinamide, AC220's development highlights the ongoing interest in targeting FLT3 for cancer therapy. The presence of a substituted phenyl ring in both AC220 and the target compound, despite their different core structures, suggests potential commonalities in their physicochemical properties and potential for interacting with aromatic residues in target proteins.

1-(2,4-Dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide

Compound Description: This compound is a peripherally restricted cannabinoid-1 receptor (CB1R) antagonist with significant weight-loss efficacy in diet-induced obese (DIO) mice. It displays a clean off-target profile and is under development for obesity and metabolic syndrome. []

Relevance: This compound belongs to the same pyrazole-3-carboxamide class as [18F]JHU88868 and shares the piperidine ring with the target compound, N-(4-(3-methoxypyrrolidin-1-yl)phenyl)nicotinamide. This underscores the importance of these structural features in developing CB1R modulators and suggests that N-(4-(3-methoxypyrrolidin-1-yl)phenyl)nicotinamide may also possess similar biological activity.

Properties

CAS Number

1797640-90-4

Product Name

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)nicotinamide

IUPAC Name

N-[4-(3-methoxypyrrolidin-1-yl)phenyl]pyridine-3-carboxamide

Molecular Formula

C17H19N3O2

Molecular Weight

297.358

InChI

InChI=1S/C17H19N3O2/c1-22-16-8-10-20(12-16)15-6-4-14(5-7-15)19-17(21)13-3-2-9-18-11-13/h2-7,9,11,16H,8,10,12H2,1H3,(H,19,21)

InChI Key

VCGIMDPFBDIIKC-UHFFFAOYSA-N

SMILES

COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.